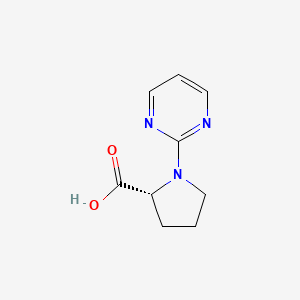(R)-1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid
CAS No.:
Cat. No.: VC13633889
Molecular Formula: C9H11N3O2
Molecular Weight: 193.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H11N3O2 |
|---|---|
| Molecular Weight | 193.20 g/mol |
| IUPAC Name | (2R)-1-pyrimidin-2-ylpyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C9H11N3O2/c13-8(14)7-3-1-6-12(7)9-10-4-2-5-11-9/h2,4-5,7H,1,3,6H2,(H,13,14)/t7-/m1/s1 |
| Standard InChI Key | UKGYNTRXPAKSOG-SSDOTTSWSA-N |
| Isomeric SMILES | C1C[C@@H](N(C1)C2=NC=CC=N2)C(=O)O |
| SMILES | C1CC(N(C1)C2=NC=CC=N2)C(=O)O |
| Canonical SMILES | C1CC(N(C1)C2=NC=CC=N2)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The compound features a five-membered pyrrolidine ring with a carboxylic acid group at the C2 position and a pyrimidin-2-yl group attached to the nitrogen atom (Fig. 1). The (R)-configuration at C2 introduces chirality, which significantly influences its biological activity and binding affinity to enantioselective proteins .
Table 1: Physicochemical Properties of (R)-1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic Acid
| Property | Value | Source |
|---|---|---|
| CAS Number | 1821832-73-8 | |
| Molecular Formula | ||
| Molecular Weight | 193.20 g/mol | |
| Density | Not reported | - |
| Boiling Point | Not reported | - |
| Melting Point | Not reported | - |
The absence of reported density and melting/boiling points highlights the need for further experimental characterization.
Stereochemical Considerations
The (R)-enantiomer’s spatial arrangement enables distinct interactions with biological targets compared to its (S)-counterpart. For example, in peroxisome proliferator-activated receptor (PPAR) agonists, the cis-3R,4S configuration of analogous pyrrolidine derivatives demonstrated superior agonistic activity at PPARα/γ receptors . This suggests that the (R)-configuration in pyrrolidine-2-carboxylic acid derivatives may optimize target engagement in metabolic disorders.
Synthesis and Structural Modification
Structure-Activity Relationship (SAR)
Key modifications influencing activity include:
-
Carboxylic Acid Position: The C2 carboxylic acid group enhances hydrogen bonding with target proteins, as seen in glycine transporter 1 (GlyT1) inhibitors .
-
Pyrimidine Substitution: The pyrimidin-2-yl group contributes to π-π interactions with aromatic residues in binding pockets, improving affinity.
-
Stereochemistry: The (R)-configuration at C2 may reduce off-target effects, as demonstrated by PPAR agonists where cis-3R,4S configurations showed nanomolar potency .
Comparative Analysis with Related Compounds
Table 2: Structural and Functional Comparison with Analogues
| Compound | Key Features | Biological Activity |
|---|---|---|
| (S)-1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid | Mirror stereochemistry at C2 | Potential enantiomer-specific activity |
| 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid | Six-membered piperidine ring | Altered ring strain and conformation |
| 3-(Pyrimidin-4-yl)proline | Proline backbone with pyrimidin-4-yl group | Distinct hydrogen bonding patterns |
The (R)-enantiomer’s unique combination of a pyrrolidine ring, carboxylic acid, and pyrimidine group distinguishes it from analogues, offering a balance of rigidity and functional group diversity for target binding.
Challenges and Future Directions
Synthetic Optimization
Scalable enantioselective synthesis remains a hurdle. Advances in asymmetric catalysis, such as chiral auxiliaries or organocatalysts, could improve yield and purity .
Target Validation
While structural analogs suggest potential targets (e.g., PPARs, RORγt), direct binding assays and X-ray co-crystallography are needed to confirm the compound’s mechanism of action.
ADME Profiling
Experimental determination of pharmacokinetic parameters (e.g., solubility, metabolic stability) is critical for advancing the compound into preclinical studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume